molecular formula C6H6Cl2N2O2 B13636596 6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride

6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride

Cat. No.: B13636596
M. Wt: 209.03 g/mol
InChI Key: ZFAXVQSOJYHVFA-UHFFFAOYSA-N
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Description

. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is known for its unique chemical properties and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of 3-methylpyridazine-4-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines, thiols, and alcohols under basic or acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted pyridazine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Coupling Reactions: Complex organic molecules with extended conjugation.

Scientific Research Applications

6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylpyridazine-4-carboxylic acid: A closely related compound with similar chemical properties.

    3,6-Dichloro-4-methylpyridazine: Another derivative with two chlorine atoms, used in similar applications.

Uniqueness

6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This gives it distinct chemical properties and reactivity compared to other pyridazine derivatives.

Properties

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

6-chloro-3-methylpyridazine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H5ClN2O2.ClH/c1-3-4(6(10)11)2-5(7)9-8-3;/h2H,1H3,(H,10,11);1H

InChI Key

ZFAXVQSOJYHVFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1C(=O)O)Cl.Cl

Origin of Product

United States

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